molecular formula C28H50O3 B571412 5alpha-Cholestan-3alpha,7alpha,12alpha-triol CAS No. 16669-19-5

5alpha-Cholestan-3alpha,7alpha,12alpha-triol

Cat. No.: B571412
CAS No.: 16669-19-5
M. Wt: 434.705
InChI Key: LKOYQFQSJGVQLL-PNQPDTFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestan-3alpha,7alpha,12alpha-triol: is a triol derivative of cholestane, a saturated steroid. This compound is characterized by the presence of three hydroxyl groups at the 3alpha, 7alpha, and 12alpha positions on the cholestane backbone. It is a significant intermediate in the biosynthesis of bile acids and plays a crucial role in various metabolic pathways .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol is used as an intermediate in the synthesis of various steroidal compounds and bile acids. It serves as a precursor for the synthesis of more complex molecules .

Biology: In biological research, this compound is studied for its role in metabolic pathways, particularly in the biosynthesis of bile acids. It is also used to investigate the enzymatic processes involved in steroid metabolism .

Medicine: The compound’s role in bile acid biosynthesis makes it relevant in medical research, particularly in understanding and treating disorders related to bile acid metabolism .

Mechanism of Action

The mechanism of action of 5alpha-Cholestan-3alpha,7alpha,12alpha-triol involves its conversion into bile acids through a series of enzymatic reactions. The compound is hydroxylated by specific enzymes, leading to the formation of intermediates that are further processed into bile acids. These bile acids play a crucial role in the digestion and absorption of dietary fats .

Comparison with Similar Compounds

Uniqueness: 5alpha-Cholestan-3alpha,7alpha,12alpha-triol is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in bile acid biosynthesis.

Properties

IUPAC Name

(3R,5R,10R,12S,13R,17R)-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O3/c1-17(2)8-7-9-18(3)20-10-11-21-25-22(14-24(31)28(20,21)6)27(5)13-12-19(29)15-26(27,4)16-23(25)30/h17-25,29-31H,7-16H2,1-6H3/t18-,19-,20-,21?,22?,23?,24+,25?,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOYQFQSJGVQLL-XVXZUQBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1([C@H](CC3C2C(C[C@@]4([C@@]3(CC[C@H](C4)O)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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